ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate
Description
The core structure comprises a thiophene ring substituted at positions 2, 3, 4, and 3. Key features include:
- Position 2: A 4-(N,N-diethylsulfamoyl)benzamido group, introducing a sulfonamide moiety linked to a benzene ring.
- Position 3: An ethyl carboxylate ester, enhancing lipophilicity.
- Position 4: A methyl group, sterically stabilizing the thiophene ring.
- Position 5: A benzo[d][1,3]dioxol-5-ylmethyl group, providing an electron-rich aromatic system known for modulating bioactivity in medicinal chemistry .
This compound’s synthesis likely involves sequential coupling reactions, such as amide bond formation using reagents like HBTU/DIPEA, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(diethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7S2/c1-5-29(6-2)38(32,33)20-11-9-19(10-12-20)25(30)28-26-24(27(31)34-7-3)17(4)23(37-26)15-18-8-13-21-22(14-18)36-16-35-21/h8-14H,5-7,15-16H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJRZSLDPIPXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)CC3=CC4=C(C=C3)OCO4)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiophene ring: The thiophene ring can be constructed using a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Coupling reactions: The benzo[d][1,3]dioxole and thiophene moieties are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with N,N-diethylsulfamoyl chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with active site residues, while the benzo[d][1,3]dioxole and thiophene moieties can engage in π-π stacking interactions with aromatic residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs (Table 1):
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Core Heterocycle Variations: Thiophene (target compound) vs. isoxazole or thiazole : Thiophene’s aromaticity and smaller ring size may improve membrane permeability compared to bulkier heterocycles.
Sulfonamide vs.
Benzo[d][1,3]dioxol Substituents :
- The benzo-dioxol group in the target compound and analogs is associated with improved pharmacokinetic profiles due to its electron-rich nature and resistance to oxidative metabolism.
Synthetic Pathways :
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has attracted attention for its diverse biological activities, particularly in anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its potential in various biological activities.
- Thiophene core : Contributes to the compound's chemical reactivity.
- Sulfamoyl group : Implicated in enhancing biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H30N2O7S |
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | XGKDSICOOAJBML-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity , particularly against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the inhibition of key proteins involved in cell cycle regulation and survival pathways.
Case Study Findings :
- In vitro studies have shown that the compound has an IC50 value of approximately 16.19 ± 1.35 µM against HCT-116 (colon cancer) and 17.16 ± 1.54 µM against MCF-7 (breast cancer) cell lines .
Antimicrobial and Anti-inflammatory Activities
The structural features suggest potential antimicrobial and anti-inflammatory properties:
- Preliminary tests indicate activity against various bacterial strains, warranting further exploration into its use as an antimicrobial agent.
- Anti-inflammatory effects may be attributed to the sulfamoyl group, which is known to interact with inflammatory pathways.
The proposed mechanisms include:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell proliferation, thus reducing tumor growth.
Synthesis and Chemical Reactions
The synthesis typically involves multi-step organic reactions:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Synthesis of the thiophene core via reactions involving sulfur-containing reagents.
- Incorporation of the sulfamoyl group , enhancing biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl benzo[d][1,3]dioxole-5-carboxylate | Contains benzo[d][1,3]dioxole | Simpler structure; lacks thiophene |
| Ethyl 5-(4-(methylthio)phenyl)thiophene-2-carboxylate | Thiophene core present | Different substituents on thiophene |
| N-(benzo[d][1,3]dioxol-5-ylmethyl) chitosan | Chitosan backbone | Biopolymer; potential for biocompatibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
